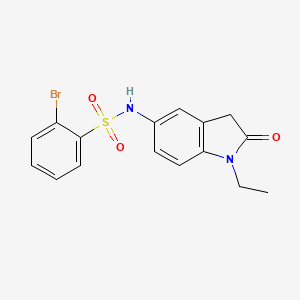

2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Description

2-Bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a 1-ethyl-2-oxo-2,3-dihydro-1H-indole moiety. Its structural uniqueness lies in the bromine substituent at the benzene ring’s ortho position, which distinguishes it from analogs with methoxy, methyl, or trifluoroethyl groups. Crystallographic refinement tools like SHELXL () are critical for resolving its 3D structure, while bioactivity studies () provide context for its pharmacological relevance.

Properties

IUPAC Name |

2-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c1-2-19-14-8-7-12(9-11(14)10-16(19)20)18-23(21,22)15-6-4-3-5-13(15)17/h3-9,18H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHUADFRYBRZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

Sulfonamide Formation: The brominated indole is reacted with a sulfonyl chloride (such as benzenesulfonyl chloride) in the presence of a base like pyridine or triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, leading to various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of indoline derivatives.

Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their role as enzyme inhibitors or receptor agonists.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites.

Receptor Binding: The indole moiety can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.

Pathways Involved: The compound may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The bromine atom in the target compound significantly impacts its physicochemical properties compared to similar sulfonamides:

*Estimated based on bromine’s hydrophobicity and molecular weight contributions.

- Bromine vs.

- Steric and Electronic Effects: The bulky bromine may hinder binding to shallow enzyme pockets compared to smaller methyl groups, as seen in docking studies where minor structural changes alter affinity scores ().

Structural Motif Clustering

Using Murcko scaffolds and Tanimoto coefficients (), the target compound clusters with indole-sulfonamides but diverges from analogs with isoindole cores (e.g., ’s trifluoroethyl-benzamide). Key differences include:

- Core Scaffold : The dihydroindole moiety in the target compound vs. isoindole-1,3-dione in ’s compound.

- Substituent Positioning : Bromine at the benzene’s ortho position creates distinct electronic environments compared to para-methyl (F721-0023) or methoxy groups (F721-0032).

Bioactivity and Docking Variability

highlights that even minor substituent changes (e.g., Br → CH₃) can drastically alter docking affinities due to interactions with divergent enzyme residues. For example:

- Bromine’s Halogen Bonding : Bromine may form halogen bonds with carbonyl or amine groups in target enzymes, a feature absent in methyl/methoxy analogs.

Biological Activity

2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a synthetic organic compound classified as an indole derivative. Its unique structure contributes to various biological activities, making it a candidate for medicinal chemistry and therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C17H15BrN2O2

- Molecular Weight : 359.23 g/mol

- CAS Number : 921773-73-1

Indole derivatives like this compound exhibit a range of biological activities due to their ability to interact with various biological targets:

- Receptor Binding : The compound binds to multiple receptors, modulating their function and influencing cellular signaling pathways.

- Biochemical Pathways : It affects pathways related to inflammation, cancer cell proliferation, and viral replication.

- Cellular Effects : The compound has been shown to influence gene expression related to apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:

These values suggest that the compound effectively inhibits cancer cell growth, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. Studies show that it can inhibit the production of inflammatory cytokines and reduce edema in animal models:

This activity indicates its potential use in treating inflammatory diseases.

Antiviral Activity

Indole derivatives are known for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication, although specific data on its antiviral efficacy remains limited.

Study on Anticancer Efficacy

A study conducted by Xia et al. evaluated the anticancer potential of several indole derivatives, including this compound. The results showed significant growth inhibition in A549 cell lines with an IC50 value of approximately 49.85 μM, indicating its effectiveness as an anticancer agent .

Study on Anti-inflammatory Properties

In another study focused on anti-inflammatory activity, the compound was tested for its ability to inhibit COX enzymes. Results indicated that it exhibited a high selectivity index compared to standard anti-inflammatory drugs like celecoxib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.